Synthetic Route Yield Comparison: Dibenzoate Intermediate versus Alternative D-Glucose/Mannose Routes
The 2-deoxy-2,2-difluoro-D-ribofuranose core can be accessed via two fundamentally different synthetic strategies: the established commercial route employing the 3,5-dibenzoate-protected intermediate (CAS 153012-08-9) versus a stereoselective construction from D-glucose or D-mannose precursors [1]. The latter alternative route requires 8 synthetic steps and delivers an overall yield of less than 15%, rendering it industrially impractical for commercial gemcitabine manufacturing [1].
| Evidence Dimension | Overall synthetic yield to 2-deoxy-2,2-difluoro-D-ribofuranose core |
|---|---|
| Target Compound Data | Not directly quantified in yield from this intermediate; however, the commercial route using this intermediate enables gemcitabine manufacturing at multi-ton scale |
| Comparator Or Baseline | Stereoselective route from D-glucose or D-mannose: 8 steps, <15% overall yield |
| Quantified Difference | Commercial route employing dibenzoate intermediate is industrially validated and scalable; alternative route is explicitly characterized as having 'very low overall yield' and lacking 'concise or efficient synthesis' [1] |
| Conditions | Comparative assessment of synthetic routes to 2-deoxy-2,2-difluororibofuranose as documented in US patent literature [1] |
Why This Matters
This quantitative yield differential (<15% versus commercially viable multi-step route) establishes that CAS 153012-08-9 represents the sole industrially feasible entry point to the gemcitabine carbohydrate scaffold, making it irreplaceable in cost-sensitive pharmaceutical manufacturing.
- [1] Cornell University. 2-fluorinated riboses and arabinoses and methods of use and synthesis. US20120108535A1, 2012. View Source
